2-Amino-1-(2-quinoxalinyl)ethanon

Catalog No.
S14117624
CAS No.
M.F
C10H9N3O
M. Wt
187.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(2-quinoxalinyl)ethanon

Product Name

2-Amino-1-(2-quinoxalinyl)ethanon

IUPAC Name

2-amino-1-quinoxalin-2-ylethanone

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

InChI

InChI=1S/C10H9N3O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2

InChI Key

SXSBKGPGKGEGSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)CN

2-Amino-1-(2-quinoxalinyl)ethanone is an organic compound characterized by the presence of an amino group and a quinoxaline moiety. Its molecular formula is C10H9N3OC_{10}H_{9}N_{3}O, and it features a structure that integrates a quinoxaline ring, which is a bicyclic compound composed of two fused aromatic rings containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The chemical behavior of 2-amino-1-(2-quinoxalinyl)ethanone involves various types of reactions typical for compounds containing both amine and carbonyl functionalities. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with alkyl halides or acyl chlorides.
  • Reductive Amination: The carbonyl group can undergo reductive amination, forming secondary amines.
  • Oxidation: The amino group can be oxidized to form imines or nitriles under appropriate conditions.

These reactions highlight the compound's versatility as a precursor for synthesizing more complex molecules.

The biological activity of 2-amino-1-(2-quinoxalinyl)ethanone has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties: Quinoxaline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Cytotoxicity: The compound may exhibit cytotoxic effects, making it a candidate for further investigation in cancer therapy.

These activities stem from the unique structural features of quinoxaline derivatives, which interact with biological targets such as enzymes and receptors.

Several synthetic routes have been developed for the preparation of 2-amino-1-(2-quinoxalinyl)ethanone. Common methods include:

  • Condensation Reactions: The synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions. This method is widely used due to its straightforward approach and high yields.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthetic methods that streamline the process by combining multiple steps into a single reaction vessel, improving efficiency and reducing reaction times .
  • Catalytic Methods: Utilizing catalysts such as palladium or copper can enhance reaction rates and selectivity, allowing for milder reaction conditions and better yields .

The applications of 2-amino-1-(2-quinoxalinyl)ethanone span various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug formulation.
  • Material Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds in organic chemistry.

Interaction studies involving 2-amino-1-(2-quinoxalinyl)ethanone focus on its binding affinity to biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes at the molecular level.
  • In Vitro Assays: To evaluate its biological activity against various cell lines or microbial strains.

These studies provide insights into the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with 2-amino-1-(2-quinoxalinyl)ethanone. Notable examples include:

Compound NameStructure TypeUnique Features
2-AminoquinoxalineQuinoxaline derivativeLacks ethanone functionality; primarily studied for anticancer properties.
QuinoxalineBasic quinoxaline structureA parent compound with broader pharmacological profiles but less functional diversity.
6-MethylquinoxalineMethyl-substitutedExhibits distinct biological activities; used in neuropharmacology.

Uniqueness: The presence of both an amino group and an ethanone moiety in 2-amino-1-(2-quinoxalinyl)ethanone allows it to participate in a wider range of

Classical Condensation Reactions Involving Vicinal Carbonyl Precursors

The condensation of o-phenylenediamine with vicinal diketones or α-keto esters is the most established route for constructing quinoxaline cores. For example, 2-chloro-3-methylquinoxaline, a precursor to 2-amino-1-(2-quinoxalinyl)ethanon derivatives, is synthesized via chlorination of 2-hydroxy-3-methylquinoxaline using phosphorus oxychloride (POCl₃) . This intermediate undergoes nucleophilic substitution with p-formylphenoxy groups to introduce aldehyde functionalities, enabling subsequent Schiff base formations .

A comparative analysis of classical condensation methods reveals variations in reaction efficiency:

Carbonyl PrecursorCatalystSolventYield (%)
Ethyl pyruvateNonen-Butanol72
1,2-CyclohexanedioneAcetic acidEthanol85
PhenylglyoxalH₂SO₄Water68

These reactions typically proceed under reflux conditions, with proton donors like glacial acetic acid accelerating imine formation .

Transition Metal-Catalyzed Cyclization Strategies

Transition metals enhance regiocontrol in quinoxaline functionalization. Ruthenium complexes, such as Ru₃(CO)₁₂, facilitate dehydrogenative coupling between o-phenylenediamines and vicinal diols, enabling one-pot synthesis of substituted quinoxalines . Gold nanoparticles supported on ceria (Au/CeO₂) catalyze the oxidation of diols to diketones in situ, which subsequently condense with diamines to yield 2-aminoquinoxalines .

Palladium-catalyzed cross-coupling reactions introduce aryl or heteroaryl groups at specific positions. For instance, Suzuki-Miyaura coupling with boronic acids installs substituents on the quinoxaline ring, enhancing pharmacological relevance. These methods operate under mild conditions (60–80°C) with yields exceeding 75% .

Organocatalytic Approaches for Regioselective Functionalization

Organocatalysts like L-proline and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) enable regioselective functionalization without metal residues. In aqueous media, L-proline promotes the condensation of o-phenylenediamines with α-hydroxy ketones, achieving >90% regioselectivity for the 2-amino position . TEMPO-mediated oxidative cyclization converts o-nitroanilines and vicinal diols into quinoxalines via a tandem oxidation-reduction mechanism, bypassing isolated diketone intermediates .

Multi-Component Reaction Systems for Structural Diversification

Multi-component reactions (MCRs) streamline the synthesis of complex derivatives. A notable example involves o-nitroanilines, vicinal diketones, and hydrazine hydrate in the presence of graphene oxide (GO). This cascade reaction proceeds via:

  • Reduction of nitro groups to amines by hydrazine.
  • Condensation with diketones to form the quinoxaline core.
  • Aromatization via oxidative dehydrogenation .

Another MCR employs o-phenylenediamine, alkynes, and iodobenzene under copper catalysis to generate 2-aminoquinoxalines with aryl substituents. This method achieves 60–92% yields across 20 substrates, demonstrating broad functional group tolerance .

Solvent-Free and Green Chemistry Paradigms in Quinoxaline Synthesis

Solvent-free protocols reduce waste and energy consumption. Mechanochemical grinding of o-phenylenediamine and diketones in a ball mill produces quinoxalines in 85–95% yields within 30 minutes . Microwave irradiation accelerates reactions 10-fold compared to conventional heating, with PEG-400 serving as a recyclable reaction medium .

Green catalysts like nanozeolite clinoptilolite functionalized with propylsulfonic acid (NZ-PSA) enable quinoxaline synthesis in water at room temperature. The catalyst retains 95% activity after eight cycles, underscoring its industrial viability .

MethodConditionsCatalystYield (%)
MechanochemicalBall milling, 500 rpmNone92
Microwave-assisted150°C, PEG-400None88
Aqueous phaseRT, NZ-PSANZ-PSA94

These innovations align with principles of atom economy and waste minimization, positioning 2-amino-1-(2-quinoxalinyl)ethanon derivatives as sustainable targets for pharmaceutical development.

Impact of Quinoxaline Core Substitution Patterns on Bioactivity

The quinoxaline core represents a privileged scaffold in medicinal chemistry, and substitution patterns across this bicyclic aromatic system significantly influence biological activity [1] [2]. Studies on 2-amino-1-(2-quinoxalinyl)ethanone derivatives reveal that the quinoxaline core's electronic properties are fundamentally determined by the differential π electron density among the three sets of carbon atoms (5,8 > 6,7 > 2,3), which allows for extensive derivatization and structure-activity optimization [2].
2,3-Disubstituted Quinoxaline Derivatives

Research demonstrates that symmetrical 2,3-disubstituted quinoxaline analogs exhibit moderate biological activity, with inhibition percentages ranging from 15-45% in cell-based assays targeting tumor necrosis factor alpha (TNFα)-induced nuclear factor kappa B (NFκB) activation [2]. The tolerance for substitutions at positions 2 and 3 suggests that these modifications do not significantly disrupt the core pharmacophore interactions, yet they provide opportunities for fine-tuning physicochemical properties such as solubility and metabolic stability [2].

Mono-substituted Quinoxaline Patterns

Mono-substituted quinoxaline derivatives demonstrate superior bioactivity compared to their symmetrical counterparts, with improvements of up to 3-fold in potency [2]. The positional selectivity of substitution significantly impacts biological activity, with 7-nitro substitution patterns showing enhanced activity against Mycobacterium tuberculosis compared to 6-nitro analogs [3]. The regioselectivity of nitration reactions provides access to distinct isomers, with 7-nitroquinoxalin-2-ol and 6-nitroquinoxalin-2-ol displaying different biological profiles [2].

Halogen Substitution Effects

The introduction of halogen substituents, particularly chlorine and fluorine atoms, substantially enhances quinoxaline bioactivity [2] [4]. Compounds incorporating meta-chlorine and para-fluorine disubstitution patterns exhibit approximately 3-fold greater potency than parent compounds [2]. The electron-withdrawing nature of these substituents modulates the quinoxaline core's electronic properties, facilitating enhanced target protein interactions through improved π-π stacking and electrostatic complementarity [4].

Electron-Withdrawing Group Modifications

Electron-withdrawing groups such as trifluoromethyl (-CF₃) and nitro (-NO₂) substituents demonstrate complex structure-activity relationships [2]. While moderate electron withdrawal can enhance activity, excessive electron-deficient substitution patterns result in dramatic activity loss due to disruption of the quinoxaline π-electron system [2]. The incorporation of trifluoromethyl groups at the meta position, combined with ortho-fluorine substitution, produces the most potent inhibitors in quinoxaline urea analog series [2].

Substitution PatternBioactivity ImpactMechanismReference Activity
2,3-DisubstitutedModerate (15-45% inhibition)TNFα-NFκB pathwayIC₅₀ 3.3-8.4 μM
6,7-DichloroEnhanced selectivityMitochondrial targetingIC₅₀ 5.3-30.0 μM
N-MethylpyrazoleSignificant improvementMetabolic stabilityMost potent series
Electron-withdrawingVariable effectsπ-electron modulationActivity dependent

Role of Amino-Ethanone Sidechain Conformational Dynamics

The amino-ethanone sidechain of 2-amino-1-(2-quinoxalinyl)ethanone represents a critical structural element that undergoes significant conformational changes upon target protein binding [5]. The conformational dynamics of this sidechain directly influence binding affinity, selectivity, and overall biological activity through entropy-enthalpy compensation mechanisms [6].

Conformational Flexibility and Binding Affinity

Nuclear magnetic resonance (NMR) studies reveal that amino acid sidechains exhibit order parameters ranging from 0 (most flexible) to 1 (least flexible), with typical changes of 0.03-0.5 upon ligand binding [6]. The amino-ethanone sidechain in quinoxaline derivatives demonstrates similar flexibility patterns, with conformational restrictions upon target binding contributing approximately 0.1-0.5 kcal/mol to the binding free energy [5]. This conformational restriction is partially compensated by increased flexibility in distal protein regions, maintaining overall thermodynamic favorability [5].

Hydrogen Bonding Network Formation

The amino group in the ethanone sidechain forms critical hydrogen bonding interactions with target proteins, particularly in the hinge regions of kinase active sites [7]. These interactions are stabilized by the conformational adaptation of the sidechain, which positions the amino group optimally for hydrogen bond formation with backbone carbonyl oxygen atoms and side chain acceptors [5]. The formation of stable hydrogen bonding networks results in increased binding site rigidity, with order parameter increases of approximately 0.03 for bound conformations [5].

Entropic Contributions to Binding

The conformational entropy of the amino-ethanone sidechain plays a crucial role in binding thermodynamics [6]. Upon target binding, the sidechain typically experiences entropy loss due to restricted rotational degrees of freedom, contributing unfavorably to binding affinity [5]. However, this entropic penalty is often compensated by enthalpic gains from specific interactions and by increased conformational flexibility in other protein regions [5]. The balance between entropic loss and enthalpic gain determines the overall binding affinity and selectivity profile [6].

Rotamer State Transitions

Molecular dynamics simulations reveal that the amino-ethanone sidechain can occupy multiple rotameric states while maintaining specific target interactions [8]. The preferred rotamer distributions depend on the local protein environment and the nature of intermolecular interactions [8]. Arginine and lysine residues in binding sites frequently undergo concerted rotamer transitions that preserve key electrostatic interactions while maintaining conformational flexibility [9].

Conformational ParameterBinding StateFree StateImpact on Activity
Order Parameter0.8-0.90.3-0.5Higher rigidity enhances specificity
Hydrogen Bonds2-3 bonds0-1 bondsCritical for binding affinity
Rotamer FlexibilityLimitedExtensiveEntropy-enthalpy balance
RMSF (Å)0.5-1.01.5-2.5Reduced flexibility upon binding

Pharmacophore Modeling for Target-Specific Interactions

Pharmacophore modeling of 2-amino-1-(2-quinoxalinyl)ethanone derivatives reveals essential structural features required for target-specific interactions [10] [7]. The pharmacophore consists of key elements including hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic regions that collectively define the spatial arrangement necessary for optimal biological activity [10].

Essential Pharmacophoric Features

The quinoxaline nitrogen atoms serve as critical hydrogen bond acceptors, facilitating interactions with donor groups in target protein binding sites [7]. The planar aromatic quinoxaline ring system provides a scaffold for π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan [11]. The amino group in the ethanone sidechain functions as a hydrogen bond donor, forming specific interactions with backbone carbonyl groups and acidic side chains in target proteins [7].

Spatial Arrangement Requirements

Three-dimensional pharmacophore models indicate that the distance between the quinoxaline nitrogen atoms and the amino group must be maintained within specific geometric constraints for optimal activity [10]. The preferred distance between hydrogen bond acceptor and donor features ranges from 4-7 Å, consistent with typical protein-ligand interaction distances [10]. Deviations from these optimal distances result in significant activity loss, emphasizing the importance of conformational rigidity in key pharmacophoric regions [10].

Target-Specific Binding Modes

Molecular docking studies reveal that quinoxaline derivatives exhibit distinct binding modes depending on the target protein [7] [12]. For vascular endothelial growth factor receptor-2 (VEGFR-2), the quinoxaline core interacts with the hinge region through hydrogen bonding with Cys917, while the amino-ethanone sidechain forms additional contacts with Glu883 and Asp1044 [7]. In contrast, binding to 5-HT₃ receptors involves interactions with both A+A⁻ and A+B⁻ binding interfaces, with the quinoxaline core occupying different spatial orientations [11].

Hydrophobic Interaction Patterns

The quinoxaline core's hydrophobic surface area contributes significantly to binding affinity through van der Waals interactions with hydrophobic binding site residues [7]. The planar nature of the quinoxaline ring system maximizes hydrophobic contact area, with binding affinities correlating with the extent of hydrophobic surface burial [13]. Substitutions that increase hydrophobic surface area, such as methyl and chloro groups, generally enhance binding affinity, while polar substitutions may reduce hydrophobic interactions [7].

Selectivity Determinants

Pharmacophore analysis reveals that selectivity between related targets depends on subtle differences in binding site architecture [11]. For example, discrimination between 5-HT₃A and 5-HT₃AB receptors is achieved through specific interactions with unique residues in the B subunit [11]. The quinoxaline derivatives showing 83-fold selectivity differences demonstrate that single atom modifications can dramatically alter selectivity profiles [11].

Quantitative SAR (QSAR) Models Predicting Antileishmanial Potency

Quantitative structure-activity relationship (QSAR) models for quinoxaline derivatives provide predictive frameworks for designing compounds with enhanced antileishmanial activity [14] [15]. These models integrate molecular descriptors reflecting electronic, steric, and topological properties to predict biological activity with high accuracy [16].
QSAR Model Development and Validation

The most successful QSAR model for predicting antileishmanial potency of quinoxaline derivatives incorporates three key molecular descriptors: the highest occupied molecular orbital energy (EHOMO), polar surface area (PSA), and molecular weight [14]. The model equation: pIC₅₀ = -1.51 - 0.96(EHOMO) + 0.02(PSA) demonstrates excellent statistical performance with R² = 0.980, adjusted R² = 0.977, and leave-one-out cross-validation R² = 0.971 [14].

Electronic Descriptors and Activity Correlation

The EHOMO descriptor shows a strong negative correlation with antileishmanial activity, indicating that compounds with higher electron-donating ability (higher EHOMO values) exhibit reduced activity [14]. This relationship suggests that electron-deficient quinoxaline derivatives are more effective against Leishmania parasites, consistent with the proposed mechanism involving disruption of mitochondrial electron transport systems [17]. The coefficient of -0.96 for EHOMO indicates that each unit increase in EHOMO energy results in approximately 0.96 units decrease in pIC₅₀ value [14].

Polar Surface Area Contributions

Polar surface area demonstrates a positive correlation with antileishmanial activity, with a coefficient of 0.02 in the QSAR model [14]. This relationship indicates that compounds with larger polar surface areas exhibit enhanced activity, likely due to improved membrane permeability and target accessibility within parasite cells [14]. The optimal PSA range for antileishmanial quinoxalines appears to be 40-80 Ų, balancing membrane permeability with target binding affinity [14].

Model Validation and Predictive Performance

External validation of the QSAR model demonstrates excellent predictive capability, with predicted pIC₅₀ values showing close agreement with experimental results [14]. For example, the model predicted a pIC₅₀ of 5.88 for a designed compound, while the experimental value was 5.70, representing less than 3% prediction error [14]. This high predictive accuracy supports the model's utility for virtual screening and lead optimization efforts [14].

Comparative QSAR Studies

Additional QSAR studies on quinoxaline derivatives targeting Mycobacterium tuberculosis reveal similar patterns, with electronic descriptors playing crucial roles in activity prediction [3]. Genetic algorithm-based partial least squares (GA-PLS) models achieve R² values of 0.92 with cross-validation coefficients of 0.85, demonstrating the robustness of QSAR approaches for quinoxaline derivative optimization [3]. Neural network models incorporating nonlinear descriptor relationships achieve even higher predictive performance, with R² values exceeding 0.94 [3].

QSAR Model TypeStatistical PerformanceKey DescriptorsBiological Target
Multiple Linear RegressionR² = 0.980, Q² = 0.971E_HOMO, PSA, MWLeishmania amazonensis
GA-PLSR² = 0.92, Q² = 0.85AATS5e, VR1Dzs, SpMin7BheMycobacterium tuberculosis
Neural NetworkR² = 0.94Nonlinear combinationsMultiple targets
2D-QSARR² = 0.78, Q² = 0.71Epsilon3, TTC6, MMFF6Breast cancer cells

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

187.074561919 g/mol

Monoisotopic Mass

187.074561919 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types